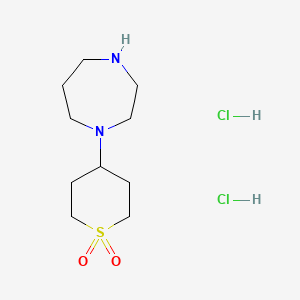
4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis Applications
The aminoazirine reaction with malonimides leads to 1,4-diazepine derivatives, showcasing the compound's role in synthesizing diazepine-based molecules. The study by Scholl, Bieri, and Heimgartner detailed the synthesis of tetrahydro-[1,4]diazepin derivatives and explored their reaction mechanisms, highlighting the compound's significance in developing new chemical entities (Scholl, Bieri, & Heimgartner, 1978).
Research by Antolak et al. on enantioselective deprotonative ring contraction of benzodiazepines underscores the importance of such compounds in generating potentially useful drug scaffolds. This study illustrates the utility of diazepine derivatives in achieving high enantioselectivity during synthesis processes, thereby contributing to the development of enantiomerically pure compounds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
A study on the synthesis of thienodiazepine-diones by Gui-chun Yang demonstrated the versatility of diazepine derivatives in synthesizing novel compounds with potential applications in various fields. The research provides insights into the structural characterization of these molecules, further emphasizing their importance in chemical research (Yang Gui-chun, 2011).
Contributions to Heterocyclic Chemistry and Drug Development
- Nefzi, Ostresh, and Houghten's work on solid-phase synthesis of tetrasubstituted perhydro-1,4-diazepine-diones illustrates the compound's utility in generating combinatorial libraries of diazepines. This approach enables the rapid synthesis of a wide array of diazepine derivatives, facilitating the discovery of new molecules with potential therapeutic applications (Nefzi, Ostresh, & Houghten, 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride are enzymes known as Imine Reductases (IREDs) . IREDs are identified for the synthesis of chiral 1,4-diazepanes . These enzymes play a crucial role in the intramolecular asymmetric reductive amination process .
Mode of Action
The compound interacts with its targets (IREDs) through an enzymatic intramolecular asymmetric reductive amination process . This interaction results in the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of the IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H .
Biochemical Pathways
The affected biochemical pathway is the intramolecular asymmetric reductive amination of the corresponding aminoketones . This pathway leads to the construction of chiral 1,4-diazepanes of pharmaceutical importance . The downstream effects include the production of chiral 1,4-diazepanes with high enantiomeric excess .
Result of Action
The molecular and cellular effects of the compound’s action result in the synthesis of chiral 1,4-diazepanes . These chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
Action Environment
The action of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride is influenced by environmental factors such as temperature and pH . For instance, the IRED gene expression was induced at 25°C . .
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSUQNMBPSFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

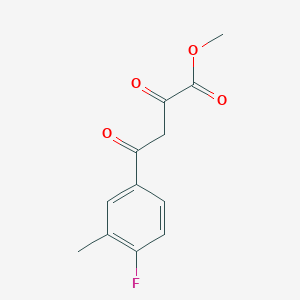
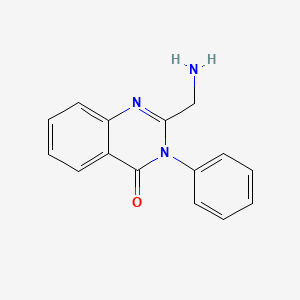
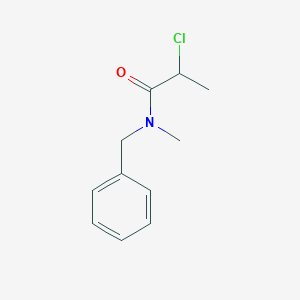
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2933815.png)
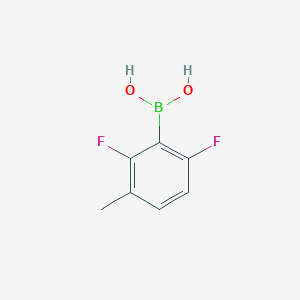

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)